Cas no 349-58-6 (3,5-Bis(trifluoromethyl)phenol)

3,5-Bis(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by two trifluoromethyl groups at the 3 and 5 positions of the phenol ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of trifluoromethyl groups improves lipophilicity and metabolic stability, which is advantageous in drug design. Additionally, its high reactivity in electrophilic substitution and coupling reactions allows for versatile functionalization. The compound’s stability under various conditions further supports its utility in demanding chemical processes. Proper handling is required due to its potential toxicity and reactivity.
3,5-Bis(trifluoromethyl)phenol structure
349-58-6 structure
Product Name:3,5-Bis(trifluoromethyl)phenol
CAS No:349-58-6
MF:C8H4F6O
MW:230.107183456421
MDL:MFCD00000386
CID:36987
PubChem ID:67680
Update Time:2025-11-02

3,5-Bis(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Bis(trifluoromethyl)phenol
    • 3,5-Bis(trifluoromethyl)-Phenol
    • 3,5-bis-(trifluoromethyl)phenol
    • 3,5-bs(trifluoromethyl)phenol
    • 3,5-di(Trifluoromethyl)phenol
    • MBT-OH
    • Phenol,3,5-bis(trifluoromethyl)
    • Phenol, 3,5-bis(trifluoromethyl)-
    • 3,5-bis-trifluoromethylphenol
    • 3,5-ditrifluoromethylphenol
    • alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol
    • ODSXJQYJADZFJX-UHFFFAOYSA-N
    • NSC88299
    • PubChem12483
    • Enamine_005457
    • NCIOpen2_005306
    • KSC497M4R
    • 3 5-bis(trifluoromethyl)phenol
    • 3,5-bis(trifluor
    • AI3-62905
    • W-106698
    • SY020753
    • UNII-UF8V4P6RSU
    • NSC-88299
    • CS-W012964
    • 349-58-6
    • CL9254
    • NSC 88299
    • DVVAQAIODFMVNV-UHFFFAOYSA-N
    • 3,5-Xylenol, aplha,aplha,aplha,aplha',aplha',aplha'-hexafluoro-
    • UF8V4P6RSU
    • EN300-17180
    • Z56899043
    • FT-0614469
    • DTXSID60188454
    • AM61506
    • CHEMBL1797960
    • 3,5-Bis(trifluoromethyl) phenol
    • SCHEMBL186842
    • MFCD00000386
    • PS-7725
    • ODSXJQYJADZFJX-UHFFFAOYSA-
    • 3,5-Bis(trifluoromethyl)phenol, 95%
    • EINECS 206-488-3
    • InChI=1/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
    • A822480
    • AKOS001044515
    • HMS1409I01
    • NS00042094
    • B1869
    • 3,5-Bis(trifluoromethyl)phenol,98%
    • DTXCID90110945
    • KG-655
    • HY-W012248
    • FB105718
    • MDL: MFCD00000386
    • Inchi: 1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
    • InChI Key: ODSXJQYJADZFJX-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=C(C(F)(F)F)C=1)O)(F)F
    • BRN: 2123670

Computed Properties

  • Exact Mass: 230.01700
  • Monoisotopic Mass: 230.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.511 g/mL at 25 °C(lit.)
  • Melting Point: 20-21 °C (lit.)
  • Boiling Point: 88°C/42mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.415(lit.)
  • PSA: 20.23000
  • LogP: 3.42980
  • Sensitiveness: Sensitive to air
  • Solubility: Not available

3,5-Bis(trifluoromethyl)phenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

3,5-Bis(trifluoromethyl)phenol Customs Data

  • HS CODE:29081990

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3,5-Bis(trifluoromethyl)phenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:349-58-6)3,5-Bis(trifluoromethyl)phenol
Order Number:A822480
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:16
Price ($):428.0
Email:sales@amadischem.com

3,5-Bis(trifluoromethyl)phenol Related Literature

Additional information on 3,5-Bis(trifluoromethyl)phenol

3,5-Bis(trifluoromethyl)phenol (CAS No. 349-58-6): Properties, Applications, and Market Insights

3,5-Bis(trifluoromethyl)phenol (CAS No. 349-58-6) is a highly specialized fluorinated phenolic compound that has gained significant attention in modern chemical research and industrial applications. This trifluoromethyl-substituted phenol derivative exhibits unique physicochemical properties due to the presence of two strong electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the aromatic ring. The compound's molecular formula is C8H4F6O, with a molecular weight of 206.11 g/mol, and it typically appears as a white to off-white crystalline solid at room temperature.

The chemical properties of 3,5-Bis(trifluoromethyl)phenol make it particularly valuable in advanced material synthesis. The electron-deficient aromatic system created by the trifluoromethyl substituents significantly alters the compound's reactivity compared to unsubstituted phenol. This modification enhances its acidity (pKa ≈ 5.5) and makes it an excellent candidate for various organic transformations. Researchers have noted its exceptional stability under both acidic and basic conditions, a characteristic that has become increasingly important in the development of high-performance materials and specialty chemicals.

In pharmaceutical applications, 3,5-Bis(trifluoromethyl)phenol serves as a crucial building block for drug discovery. Its structural features contribute to improved metabolic stability and bioavailability in potential drug candidates. The compound's fluorine atoms enhance lipophilicity, which is particularly valuable in the design of CNS-active compounds and antimicrobial agents. Recent studies have explored its incorporation into novel kinase inhibitors and GPCR modulators, addressing current challenges in targeted cancer therapies and neurological disorders.

The material science sector has embraced 3,5-Bis(trifluoromethyl)phenol for developing advanced polymeric materials with enhanced thermal and chemical resistance. Its incorporation into high-performance polymers has shown promise in creating materials suitable for extreme environments. The fluorinated aromatic structure contributes to low surface energy properties, making derivatives valuable for water-repellent coatings and anti-fouling surfaces. These applications align with growing demands in renewable energy technologies and sustainable material development.

From a synthetic chemistry perspective, 3,5-Bis(trifluoromethyl)phenol CAS 349-58-6 serves as a versatile intermediate. Its phenolic hydroxyl group allows for straightforward functionalization, while the electron-deficient ring facilitates various electrophilic aromatic substitutions. Recent innovations have demonstrated its utility in cross-coupling reactions and as a ligand precursor in transition metal catalysis. These applications respond to the chemical industry's need for more efficient and selective synthetic methodologies.

The global market for fluorinated phenolic compounds like 3,5-Bis(trifluoromethyl)phenol has shown steady growth, driven by increasing demand from pharmaceutical and advanced material sectors. Market analysts project particular expansion in Asia-Pacific regions, where specialty chemical production continues to accelerate. Current pricing trends reflect the compound's specialized nature and the technical challenges associated with its synthesis, particularly in achieving high purity grades required for pharmaceutical applications.

Environmental considerations surrounding 3,5-Bis(trifluoromethyl)phenol 349-58-6 have prompted research into sustainable production methods. Recent advancements focus on green chemistry approaches to fluorination and more efficient purification techniques. The compound's environmental fate and biodegradation pathways remain active areas of investigation, particularly regarding fluorinated organic compounds in general. These studies address growing regulatory and ecological concerns while maintaining the compound's valuable applications.

Quality control standards for 3,5-Bis(trifluoromethyl)phenol have become increasingly stringent, especially for pharmaceutical-grade material. Analytical methods typically employ HPLC, GC-MS, and NMR spectroscopy to verify purity and identify potential impurities. The compound's thermal stability allows for reliable characterization using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), techniques that are crucial for material science applications.

Future research directions for 3,5-Bis(trifluoromethyl)phenol CAS No. 349-58-6 include exploration of its supramolecular chemistry applications and potential in organic electronics. The compound's ability to form hydrogen-bonded networks and charge-transfer complexes makes it interesting for developing novel functional materials. Additionally, its derivatives show promise in liquid crystal technologies and organic semiconductor applications, aligning with current trends in flexible electronics and display technologies.

Handling and storage recommendations for 3,5-Bis(trifluoromethyl)phenol emphasize protection from moisture and strong oxidizers. While not classified as hazardous under standard regulations, proper laboratory safety practices should be observed. The compound is typically stored in tightly sealed containers under inert atmosphere when high purity must be maintained, reflecting standard protocols for air-sensitive compounds in research and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:349-58-6)3,5-Bis(trifluoromethyl)phenol
A822480
Purity:99%
Quantity:500g
Price ($):428.0
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